molecular formula C19H17NO4S B11328167 Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11328167
M. Wt: 355.4 g/mol
InChI Key: CJXHFEQNOOYIOM-UHFFFAOYSA-N
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Description

METHYL 2-(1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxepine ring, a thiophene ring, and a carboxylate ester group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of METHYL 2-(1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzoxepine and thiophene rings, followed by their coupling and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

METHYL 2-(1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

METHYL 2-(1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

METHYL 2-(1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

  • Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate
  • Methyl (6S)-2-(7-methoxy-1-benzoxepine-4-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate These compounds share structural similarities but differ in specific functional groups and ring structures, which can influence their chemical reactivity and biological activity. The uniqueness of METHYL 2-(1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, offering distinct properties and potential applications.

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-(1-benzoxepine-4-carbonylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H17NO4S/c1-11-12(2)25-18(16(11)19(22)23-3)20-17(21)14-8-9-24-15-7-5-4-6-13(15)10-14/h4-10H,1-3H3,(H,20,21)

InChI Key

CJXHFEQNOOYIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC=C2)C

Origin of Product

United States

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